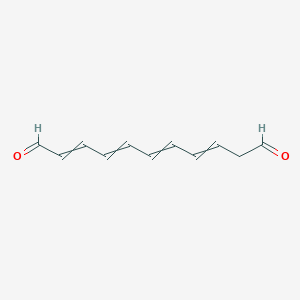![molecular formula C31H64O3 B14508258 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane CAS No. 63167-19-1](/img/structure/B14508258.png)
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane typically involves the reaction of dodecane with 1,3-bis[(2-ethylhexyl)oxy]propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in organic synthesis due to its unique structural properties.
Biology: Investigated for its potential use in drug delivery systems, where its long alkyl chains can facilitate the transport of hydrophobic drugs.
Medicine: Explored for its potential as a surfactant in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly soluble drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers, due to its stability and compatibility with various polymers.
Mechanism of Action
The mechanism of action of 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The compound’s long alkyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity and enhancing the permeability of cell membranes. This property makes it a valuable candidate for drug delivery and other biomedical applications.
Comparison with Similar Compounds
Similar Compounds
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)hexane
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)octane
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)decane
Uniqueness
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong lipid bilayer interactions. This compound’s unique structure also provides greater stability and compatibility with a wide range of chemical environments, making it a versatile and valuable compound in various scientific and industrial applications.
Properties
CAS No. |
63167-19-1 |
|---|---|
Molecular Formula |
C31H64O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-[1,3-bis(2-ethylhexoxy)propan-2-yloxy]dodecane |
InChI |
InChI=1S/C31H64O3/c1-6-11-14-15-16-17-18-19-20-21-24-34-31(27-32-25-29(9-4)22-12-7-2)28-33-26-30(10-5)23-13-8-3/h29-31H,6-28H2,1-5H3 |
InChI Key |
DFNUMGBHJZGLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(COCC(CC)CCCC)COCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


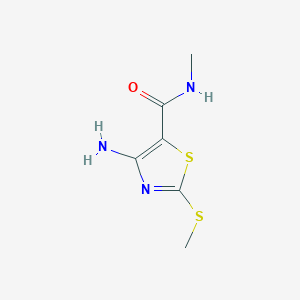
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
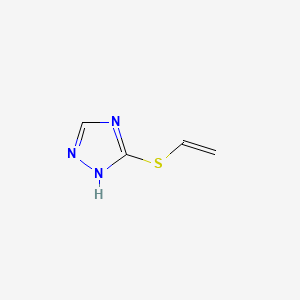

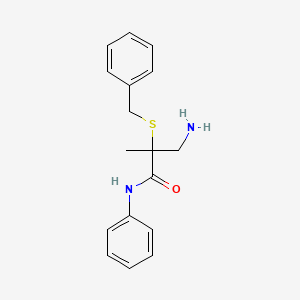
silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
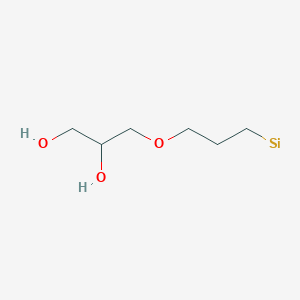
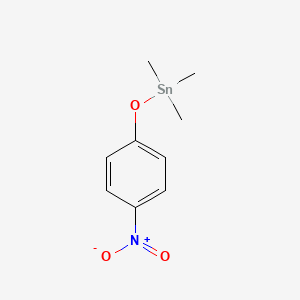
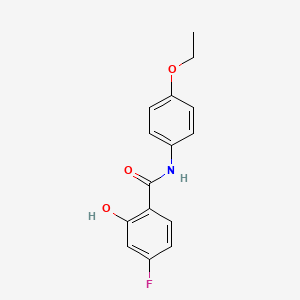
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)

